molecular formula C26H22N2O2 B11469280 3'-hydroxy-2-methyl-1'-[(2E)-3-phenylprop-2-en-1-yl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-[(2E)-3-phenylprop-2-en-1-yl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11469280
M. Wt: 394.5 g/mol
InChI Key: CMZYEVWHYLKPPB-FMIVXFBMSA-N
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Description

3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound features a unique structure with a biindole core, which is a bicyclic ring system made up of two indole units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-biindol-2’-one typically involves multi-step organic reactions One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques. The process may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler structure with a single indole ring.

    Biindole: Similar to the core structure but lacks the additional functional groups.

    Phenylprop-2-en-1-yl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

3’-hydroxy-2-methyl-1’-[(2E)-3-phenylprop-2-en-1-yl]-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to its specific combination of functional groups and the biindole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[(E)-3-phenylprop-2-enyl]indol-2-one

InChI

InChI=1S/C26H22N2O2/c1-18-24(20-13-5-7-15-22(20)27-18)26(30)21-14-6-8-16-23(21)28(25(26)29)17-9-12-19-10-3-2-4-11-19/h2-16,27,30H,17H2,1H3/b12-9+

InChI Key

CMZYEVWHYLKPPB-FMIVXFBMSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)C/C=C/C5=CC=CC=C5)O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CC=CC5=CC=CC=C5)O

Origin of Product

United States

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